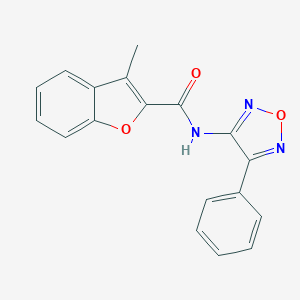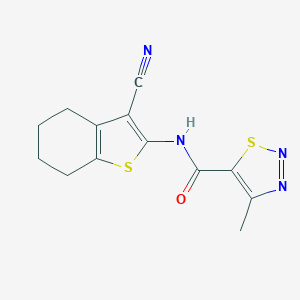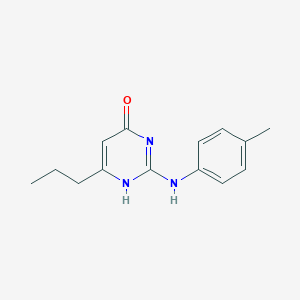![molecular formula C21H26N2O7S2 B253781 5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide is a complex organic compound with a unique structure that includes an isothiazolidinyl ring, a methoxy group, and a benzenesulfonamide moiety
Preparation Methods
The synthesis of 5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide involves multiple steps. The key synthetic route includes the formation of the isothiazolidinyl ring, followed by the introduction of the methoxy and benzenesulfonamide groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The isothiazolidinyl ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazolidinyl ring and sulfonamide group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar compounds include other isothiazolidinyl and benzenesulfonamide derivatives. Compared to these compounds, 5-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonyl chloride
- 2-chloro-5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-1,3-thiazol-2-ylbenzamide .
Properties
Molecular Formula |
C21H26N2O7S2 |
|---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
5-(4,4-dimethyl-1,1,3-trioxo-1,2-thiazolidin-2-yl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C21H26N2O7S2/c1-21(2)14-31(25,26)23(20(21)24)16-9-10-18(30-4)19(13-16)32(27,28)22-12-11-15-7-5-6-8-17(15)29-3/h5-10,13,22H,11-12,14H2,1-4H3 |
InChI Key |
GDXXLMUUIJDZNU-UHFFFAOYSA-N |
SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCCC3=CC=CC=C3OC)C |
Canonical SMILES |
CC1(CS(=O)(=O)N(C1=O)C2=CC(=C(C=C2)OC)S(=O)(=O)NCCC3=CC=CC=C3OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(3-methoxypropyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-1,2,3-thiadiazole-4-carboxamide](/img/structure/B253698.png)
![N-[3-(4-bromophenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253699.png)
![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B253700.png)



![8-thia-1,3,6,10-tetrazatetracyclo[7.7.0.02,7.011,16]hexadeca-2,4,6,9,11,13,15-heptaene-4,5-dicarbonitrile](/img/structure/B253714.png)

![ethyl 4-[(6-methyl-5-oxo-2H-1,2,4-triazin-3-yl)amino]benzoate](/img/structure/B253716.png)
![7-methyl-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B253719.png)
![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)furan-2-carboxamide](/img/structure/B253722.png)
![N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-3-methylbutanamide](/img/structure/B253723.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1-(5-methyl-1,3,4-thiadiazol-2-yl)-5-(4-propoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B253724.png)
![(5E)-5-(3,5-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-[3-(2-methoxyethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-dihydropyrazole-3-carboxamide](/img/structure/B253725.png)
